N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group and a sulfonylated oxazolidine ring. The oxalamide core (N1,N2-oxalamide) serves as a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Key structural features include:
- 4-Fluorobenzyl group: Enhances lipophilicity and influences target binding via hydrophobic interactions.
- Oxazolidine ring: A five-membered heterocycle that may improve bioavailability and conformational rigidity.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O7S/c20-14-3-1-13(2-4-14)11-21-18(25)19(26)22-12-17-23(9-10-31-17)32(29,30)16-7-5-15(6-8-16)24(27)28/h1-8,17H,9-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKPOQEAFDRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H24FN3O5S
- Molecular Weight : 401.45 g/mol
- Purity : Typically around 95%
The compound features a sulfonamide group and an oxazolidin ring, which are known to interact with various biological targets. The presence of the fluorine atom in the aromatic ring may enhance its binding affinity and selectivity towards specific enzymes or receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may exhibit similar properties.
- Sodium Channel Modulation : Research indicates that related compounds can act as modulators of sodium channels, which are critical for cellular excitability and signal transduction.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of various derivatives on human cancer cell lines. For example, compounds with similar structural motifs have shown significant antiproliferative activity against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The cytotoxicity was assessed using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5g | MCF-7 | 4.47 | Tubulin polymerization inhibition |
| 4d | A2780 | 52.8 | Cell cycle arrest at G2/M phase |
Case Studies
- Cytotoxicity in Cancer Cells : A study involving a series of oxazinan derivatives demonstrated that certain compounds induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization. This suggests that this compound could exhibit similar effects due to its structural similarities.
- Sodium Channel Inhibition : Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, indicating potential pharmacological relevance for understanding how this compound might function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituents, molecular weights, and biological activities of related compounds:
Key Observations :
- Aryl Groups : The 4-fluorobenzyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier adamantyl or polar pyridinylethyl groups .
- Sulfonyl vs.
- Heterocyclic Rings : Oxazolidine (target) and thiazolidine rings both confer rigidity, but thiazolidines are more commonly associated with antimicrobial activity.
Physicochemical Properties :
- Molecular Weight : Estimated at ~470 g/mol, similar to the 4-chlorophenyl sulfonyl analog (469.9 g/mol) .
- Solubility : The nitro group may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., compound 14 ).
- Melting Point : Likely >200°C, consistent with sulfonylated heterocycles .
Preparation Methods
Sulfonylation of Oxazolidinone
The oxazolidinone core is functionalized at the nitrogen atom via sulfonylation using 4-nitrobenzenesulfonyl chloride (nosyl chloride). In a representative procedure, oxazolidin-2-one is treated with nosyl chloride (1.5 equiv.) and sodium hydride (2.0 equiv.) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The reaction proceeds via deprotonation of the oxazolidinone nitrogen, enabling nucleophilic attack on the sulfonyl chloride. Purification by column chromatography yields 3-((4-nitrophenyl)sulfonyl)oxazolidin-2-one as a crystalline solid.
Introduction of the Aminomethyl Group
The methyleneamine moiety is introduced through a two-step sequence:
- Reduction of Oxazolidinone Carbonyl : The carbonyl group at position 2 of the oxazolidinone is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in dry ether.
- Conversion to Aminomethyl : The resultant hydroxymethyl intermediate undergoes a Mitsunobu reaction with phthalimide, followed by hydrazinolysis to yield (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine.
Synthesis of 4-Fluorobenzylamine
4-Fluorobenzylamine is commercially available but can be synthesized via Gabriel synthesis from 4-fluorobenzyl bromide. Treatment with potassium phthalimide in dimethylformamide (DMF) at 120°C for 6 hours forms the phthalimide-protected amine, which is subsequently hydrolyzed with hydrazine hydrate in ethanol.
Coupling Strategies for Unsymmetrical Oxalamides
Ruthenium-Catalyzed Dehydrogenative Coupling
The target compound is synthesized via a sequential CDC approach:
- Formation of α-Hydroxy Amide Intermediate : Ethylene glycol is coupled with 4-fluorobenzylamine using Ru-5 (1 mol%) and potassium tert-butoxide (tBuOK, 4 mol%) in toluene at 135°C. This produces N-(4-fluorobenzyl)-2-hydroxyacetamide, isolated in 47% yield after 30 minutes.
- Oxidation to Oxalamide : The α-hydroxy amide is reacted with (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine under identical catalytic conditions. Prolonged heating (24 hours) drives the reaction to completion, yielding the unsymmetrical oxalamide in 87% yield after column chromatography.
Key Reaction Conditions
- Catalyst: Ru-5 (1 mol%)
- Base: tBuOK (4 mol%)
- Solvent: Toluene
- Temperature: 135°C
- Duration: 24 hours
Alternative Method: Stepwise Oxalyl Chloride Activation
For comparative analysis, the oxalamide is also synthesized via oxalyl chloride activation:
- Monoamide Formation : Oxalyl chloride reacts with 4-fluorobenzylamine in dichloromethane (DCM) at 0°C to form N-(4-fluorobenzyl)oxalyl chloride.
- Coupling with Oxazolidinone Amine : The intermediate is treated with (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methylamine in the presence of triethylamine (TEA), yielding the target compound in 72% yield.
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Ru-5 Loading | 1 mol% | 87 |
| tBuOK Loading | 4 mol% | 87 |
| Solvent | Toluene | 87 |
| Temperature | 135°C | 87 |
Reducing the catalyst loading to 0.5 mol% decreases the yield to 62%, while substituting toluene with tetrahydrofuran (THF) results in incomplete conversion (58% yield).
Kinetic Monitoring of Intermediate
NMR analysis of the reaction mixture at 0.5, 2, and 12 hours reveals the temporal evolution of the α-hydroxy amide intermediate. After 30 minutes, the intermediate constitutes 47% of the mixture, with trace oxalamide. By 12 hours, the ratio inverses, favoring the oxalamide product (1:1.2).
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (500 MHz, d6-DMSO) : δ 8.40 (d, J = 8.5 Hz, 2H, Ar-H), 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.32 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 7.15 (t, J = 8.5 Hz, 2H, Ar-H), 4.45 (s, 2H, CH2), 4.20 (t, J = 8.0 Hz, 1H, CH), 3.95–3.85 (m, 2H, CH2), 3.70–3.60 (m, 2H, CH2).
- 13C NMR : δ 166.5 (C=O), 164.2 (C=O), 152.1 (C-F), 142.3 (C-NO2), 130.5–115.2 (Ar-C), 62.4 (CH2), 57.8 (CH), 45.2 (CH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C23H22FN5O7S: [M+H]+ 556.1254. Found: 556.1256.
Challenges and Alternative Approaches
Competing Symmetrical Product Formation
The oxalyl chloride method suffers from symmetrical byproduct generation (up to 28%). This is mitigated by slow addition of the second amine and using a 10% excess of the oxazolidinone-derived amine.
Oxazolidinone Ring Stability
Prolonged exposure to basic conditions during sulfonylation risks oxazolidinone ring opening. Employing low temperatures (0°C) and shorter reaction times (2 hours) minimizes decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
